N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine
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Overview
Description
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 5-fluoro-6-(4-fluorophenyl)pyrimidine and azetidine derivatives.
Coupling Reaction: The key intermediates are then subjected to a coupling reaction under specific conditions to form the desired compound. This step often involves the use of catalysts and reagents such as palladium or copper complexes.
Chemical Reactions Analysis
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Scientific Research Applications
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide: This compound shares a similar pyrimidine structure but differs in its functional groups and overall chemical properties.
tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Another compound with a fluorophenyl group, but with different substituents and a distinct chemical structure.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6/c1-12-22-8-7-16(25-12)26(2)15-9-27(10-15)19-17(21)18(23-11-24-19)13-3-5-14(20)6-4-13/h3-8,11,15H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDOUUHFIFMDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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